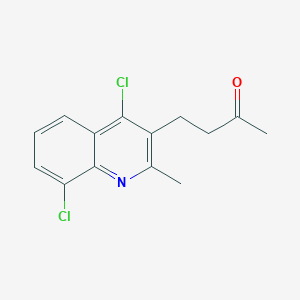

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is a chemical compound with a molecular weight of 282.17 . Its IUPAC name is 4-(4,8-dichloro-2-methyl-3-quinolinyl)-2-butanone .

Molecular Structure Analysis

The InChI code for “4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is 1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Repurposing of Chloroquine Compounds

Chloroquine (CQ) and its derivatives, including structures similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been extensively researched for their potential beyond antimalarial applications. The studies highlight the repurposing of CQ compounds in managing various infectious and non-infectious diseases. Interestingly, the research suggests a need for further exploration of the (R) and (S) enantiomers of racemic CQ, which may present additional benefits in treating diseases beyond their current applications. The repurposing efforts are particularly significant in cancer therapy, where CQ compounds could potentially serve as synergistic partners in anticancer combination chemotherapy (Njaria et al., 2015).

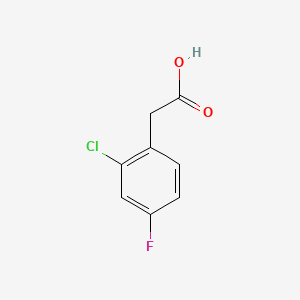

Sorption of Phenoxy Herbicides

Research on compounds structurally similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, has revealed their sorption behavior in soil and the influence of various soil parameters on this process. Understanding the sorption of these herbicides is vital for environmental conservation, as it helps in predicting their mobility and potential ecological impact (Werner et al., 2012).

Therapeutic Activities of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs), which share a similar quinoline structure with 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been identified as having various therapeutic activities. The exploration of THIQ derivatives has led to significant advancements in drug discovery, especially for cancer and central nervous system disorders. These compounds are also being studied for their potential against infectious diseases like malaria, tuberculosis, HIV, and others (Singh & Shah, 2017).

Insights of 8-Hydroxyquinolines

The 8-hydroxyquinoline scaffold, related to the quinoline structure of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, has been a focal point of research due to its pharmacological significance. Over recent years, numerous derivatives of 8-hydroxyquinoline have been synthesized and studied for their potent biological activities, including anti-cancer, anti-microbial, and anti-fungal properties. The metal chelation properties of these compounds further their potential in treating various diseases (Gupta et al., 2021).

Eigenschaften

IUPAC Name |

4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKWWJGOBBVWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357876 |

Source

|

| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one | |

CAS RN |

64375-69-5 |

Source

|

| Record name | 4-(4,8-Dichloro-2-methyl-3-quinolinyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64375-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)